molecular formula C19H21NO2S B14198287 5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole CAS No. 832077-58-4

5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole

Cat. No.: B14198287
CAS No.: 832077-58-4
M. Wt: 327.4 g/mol
InChI Key: NVLKNNLIOCUZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole is a complex organic compound that features a furan ring, a phenylhexyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole typically involves multi-step organic reactionsThe final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions such as the presence of a base and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents play a crucial role in the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The phenylhexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole stands out due to its unique combination of a furan ring, a phenylhexyl group, and an oxazole ring. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

832077-58-4

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

5-(furan-3-yl)-2-(6-phenylhexylsulfanyl)-1,3-oxazole

InChI

InChI=1S/C19H21NO2S/c1(4-8-16-9-5-3-6-10-16)2-7-13-23-19-20-14-18(22-19)17-11-12-21-15-17/h3,5-6,9-12,14-15H,1-2,4,7-8,13H2

InChI Key

NVLKNNLIOCUZGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCSC2=NC=C(O2)C3=COC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.